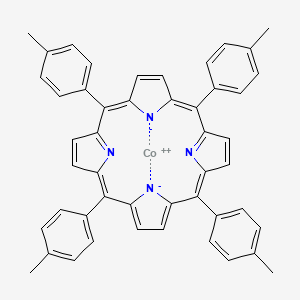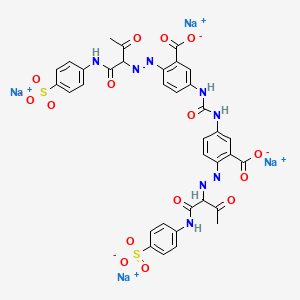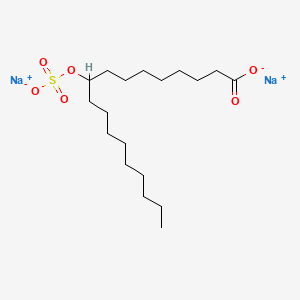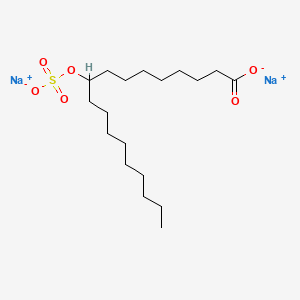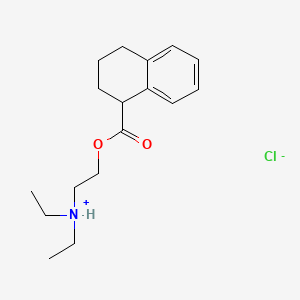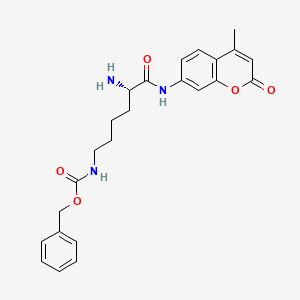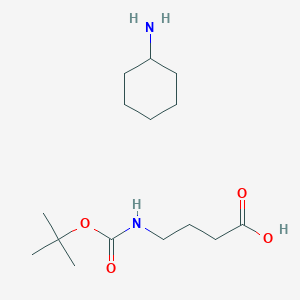
Boc-4-aminobutyric acid cha salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Boc-4-aminobutyric acid cha salt typically involves the protection of the amino group of 4-aminobutyric acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 4-aminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-4-aminobutyric acid cha salt undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Deprotection: 4-aminobutyric acid
Substitution: N-acyl-4-aminobutyric acid derivatives
Wissenschaftliche Forschungsanwendungen
Boc-4-aminobutyric acid cha salt is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino group, allowing for selective reactions at other functional groups . Additionally, it is used in the synthesis of various pharmaceuticals and bioactive compounds .
Wirkmechanismus
The mechanism of action of Boc-4-aminobutyric acid cha salt involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-4-aminobutyric acid: Similar in structure but without the cyclohexylamine salt component.
Fmoc-4-aminobutyric acid: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.
Cbz-4-aminobutyric acid: Uses a benzyloxycarbonyl protecting group.
Uniqueness
Boc-4-aminobutyric acid cha salt is unique due to its combination of the Boc protecting group and the cyclohexylamine salt, which provides enhanced stability and solubility in organic solvents .
Eigenschaften
Molekularformel |
C15H30N2O4 |
|---|---|
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
cyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO4.C6H13N/c1-9(2,3)14-8(13)10-6-4-5-7(11)12;7-6-4-2-1-3-5-6/h4-6H2,1-3H3,(H,10,13)(H,11,12);6H,1-5,7H2 |
InChI-Schlüssel |
JRJMUZKWKXBQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


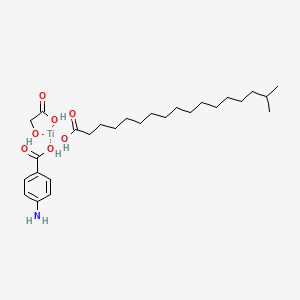
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
